5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 118799-24-9 . Its molecular formula is C7H12N2 and it has a molecular weight of 125.19 .
Molecular Structure Analysis
The molecular structure of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine” are not well-documented in the sources I found .Scientific Research Applications
Overview of Tetrazole Derivatives
Tetrazole derivatives, including 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole, have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. Although specific studies on 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole are not directly highlighted, research on closely related tetrazole and pyrrolidine derivatives provides insight into the broader applications and significance of such compounds.
NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles
Organophosphorus azoles, including pyrrole and tetrazole derivatives, are studied using NMR spectroscopy and quantum chemistry for their stereochemical structures. These methodologies offer insights into the tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, suggesting their potential in designing molecules with specific stereochemical requirements (Larina, 2023).
Microwave-Assisted Synthesis of Azaheterocyclic Systems
The microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrrole and tetrazole, is a significant area of research. This method offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, highlighting the potential for efficient synthesis of complex heterocycles like 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole (Sakhuja, Panda, & Bajaj, 2012).
Tautomerism and Decomposition of Amino-tetrazoles
The study of tautomerization and decomposition mechanisms in amino-tetrazoles provides a foundation for understanding the stability and reactivity of tetrazole derivatives. This knowledge is essential for the development of compounds with desired chemical properties for various applications (Zheng Hui-hui, 2009).
Supramolecular Capsules from Calixpyrrole Derivatives
Research on calixpyrrole derivatives forming supramolecular capsules indicates the potential of pyrrole-containing compounds in constructing complex molecular architectures. These findings may inspire further exploration of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole in the development of new materials or molecular devices (Ballester, 2011).
Antifungal Applications Against Fusarium oxysporum
Studies on small molecules against Fusarium oxysporum highlight the potential of pyrazole derivatives in addressing agricultural and biological challenges. This research suggests the broader applicability of pyrrol and tetrazole derivatives in developing antifungal agents (Kaddouri et al., 2022).
properties
IUPAC Name |
5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJXFSNUCPGED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363628 |
Source
|
Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |
CAS RN |
158773-71-8 |
Source
|
Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.